Physicochemical Property Differentiation: 7-Nitro-9H-fluoren-4-amine Versus the Non-Nitrated Analog 9H-Fluoren-4-amine
The addition of a nitro group at C7 transforms the physicochemical profile of the 4-aminofluorene scaffold. Comparing predicted properties for 7-nitro-9H-fluoren-4-amine (target, CAS 116668-29-2) against 9H-fluoren-4-amine (comparator, CAS 7083-63-8, the non-nitrated analog): molecular weight increases by 45.00 Da (from 181.23 to 226.23, a 24.8% increase), topological polar surface area (PSA) nearly triples from 26.02 Ų to 71.84 Ų (a 176% increase), and predicted LogP rises from 3.42 to 3.85 (ΔLogP = +0.43) [1]. The PSA increase—driven by the addition of the nitro group's two oxygen atoms—crosses the 70 Ų threshold commonly associated with reduced passive membrane permeability, while the elevated LogP suggests retained lipophilicity, creating a distinctive permeability-lipophilicity profile distinct from the non-nitrated scaffold [2].
| Evidence Dimension | Predicted physicochemical properties: molecular weight, PSA, LogP |
|---|---|
| Target Compound Data | MW 226.23 Da; PSA 71.84 Ų; LogP 3.85 (7-nitro-9H-fluoren-4-amine, CAS 116668-29-2) |
| Comparator Or Baseline | MW 181.23 Da; PSA 26.02 Ų; LogP 3.42 (9H-fluoren-4-amine, CAS 7083-63-8) |
| Quantified Difference | ΔMW = +45.00 Da (+24.8%); ΔPSA = +45.82 Ų (+176%); ΔLogP = +0.43 |
| Conditions | Predicted/computed values from authoritative chemical databases (yybyy.com, chem960.com); PSA calculated by topological polar surface area method; LogP by atom/fragment contribution method |
Why This Matters
The tripling of PSA while retaining high LogP creates a unique physicochemical signature that directly impacts solubility, membrane partitioning, and chromatographic retention behavior—key parameters for analytical method development, formulation design, and biological assay planning.
- [1] 7-Nitro-fluoren-4-ylamine (CAS 116668-29-2): MW 226.231, LogP 3.8526, PSA 71.84. yybyy.com Chemical Researcher Platform. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. (Reference for PSA threshold significance in drug design). View Source
